Product packaging for Methyl 3-amino-5,6-dichloropicolinate(Cat. No.:CAS No. 169037-29-0)

Methyl 3-amino-5,6-dichloropicolinate

Cat. No.: B1477938
CAS No.: 169037-29-0
M. Wt: 221.04 g/mol
InChI Key: UGYRJRZDROMNLC-UHFFFAOYSA-N
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Description

Methyl 3-amino-5,6-dichloropicolinate is a substituted picolinic acid derivative featuring a methyl ester group, an amino (-NH₂) substituent at the 3-position, and chlorine atoms at the 5- and 6-positions on the pyridine ring. The amino and chloro substituents likely influence its electronic properties, solubility, and biological activity, making it a candidate for further research in drug discovery and material science.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H6Cl2N2O2 B1477938 Methyl 3-amino-5,6-dichloropicolinate CAS No. 169037-29-0

Properties

IUPAC Name

methyl 3-amino-5,6-dichloropyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6Cl2N2O2/c1-13-7(12)5-4(10)2-3(8)6(9)11-5/h2H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGYRJRZDROMNLC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NC(=C(C=C1N)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

169037-29-0
Record name methyl 3-amino-5,6-dichloropyridine-2-carboxylate
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Biological Activity

Methyl 3-amino-5,6-dichloropicolinate is a compound of significant interest due to its diverse biological activities and applications in pharmaceutical and agricultural research. This article explores its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C6H5Cl2N3O2
  • Molecular Weight : 222.030 g/mol
  • CAS Number : 1458-18-0
  • InChI Key : USYMCUGEGUFUBI-UHFFFAOYSA-N

The compound features a dichlorinated pyridine ring, which is essential for its biological interactions. The presence of the amino group enhances its reactivity and potential for forming hydrogen bonds with biological targets.

1. Pharmaceutical Applications

This compound has been investigated for its role as an intermediate in the synthesis of pharmaceuticals targeting bacterial infections. Its ability to enhance drug efficacy while maintaining stability under various conditions makes it attractive for formulation scientists .

2. Agricultural Chemicals

This compound is also utilized in agrochemical formulations, particularly as a herbicide and pesticide. Studies have demonstrated its effectiveness in protecting crops against diseases and pests, showcasing its potential as a novel agricultural agent .

3. Biochemical Research

Research has highlighted its role in enzyme inhibition and receptor binding studies. It has been used to understand biological processes and identify potential therapeutic targets .

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications to the methyl and amino groups significantly influence the compound's biological activity. For instance, the introduction of various substituents on the pyridine ring has been shown to enhance potency against specific bacterial strains and fungal pathogens .

CompoundActivity Against Botrytis cinerea (EC50 μg/mL)Comments
Compound 10f14.44Superior activity compared to other derivatives
Compound 9e57.7% inhibitionModerate activity
Compound 9a<25% inhibitionWeak activity

Study on Antifungal Activity

A comprehensive study evaluated the antifungal properties of this compound derivatives against Botrytis cinerea. Compound 10f exhibited an EC50 value of 14.44 μg/mL, indicating significant inhibitory activity compared to the standard fungicide pyraclostrobin .

Enzyme Inhibition Studies

In biochemical assays, this compound was tested for its ability to inhibit specific enzymes involved in bacterial metabolism. The results showed that certain derivatives could effectively inhibit target enzymes, suggesting their potential as lead compounds for antibiotic development .

Scientific Research Applications

Medicinal Chemistry

Methyl 3-amino-5,6-dichloropicolinate has been investigated for its potential antimicrobial and anticancer properties:

  • Antimicrobial Activity : Preliminary studies indicate that the compound exhibits significant activity against various bacterial strains, including both gram-positive and gram-negative bacteria. The mechanism is believed to involve the inhibition of cell wall synthesis, leading to bacterial cell death .
  • Anticancer Properties : Research has shown that this compound can induce apoptosis in cancer cell lines. It appears to interact with specific enzymes or receptors involved in cellular processes such as DNA replication and protein synthesis, which may contribute to its anticancer effects .

Agricultural Sciences

In agricultural research, this compound serves as a precursor in the synthesis of various agrochemicals , including herbicides and insecticides. Its application in this field is driven by its efficacy in controlling pests and promoting crop health.

Organic Synthesis

The compound is utilized as an important building block in organic synthesis. It can be employed to create more complex organic molecules through various chemical reactions, making it valuable for researchers developing new materials or pharmaceuticals .

Anticancer Studies

In a study published by MDPI, researchers synthesized various derivatives of this compound and evaluated their anticancer efficacy against multiple myeloma and leukemia cell lines. Results indicated that certain derivatives significantly reduced cell viability while promoting apoptosis through upregulation of pro-apoptotic genes like p53 and Bax .

Antimicrobial Evaluation

A study focused on the compound's antimicrobial properties demonstrated effectiveness against extended-spectrum beta-lactamase (ESBL) producing bacteria. The compound's mechanism involved suppression of cell wall synthesis, confirming its potential as a therapeutic agent for bacterial infections .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Substituent Effects

Methyl 4-amino-3,5,6-trichloropicolinate (CAS 14143-55-6)
  • Structure: Differs by an additional chlorine atom at the 3-position and the amino group at the 4-position.
  • Molecular Formula : C₇H₅Cl₃N₂O₂ (MW: 255.49 g/mol) vs. C₇H₆Cl₂N₂O₂ (theoretical MW for the target compound: ~221.03 g/mol).
  • Synthesis : Prepared via microwave-assisted coupling with Pd catalysts and cesium fluoride, yielding high-purity intermediates .
  • Applications : Used as a precursor in agrochemicals and pharmaceuticals due to its halogen-rich structure .
Methyl 6-amino-3-chloropicolinate (CAS 1256835-20-7)
  • Structure: Amino group at the 6-position and a single chlorine at the 3-position.
  • Molecular Formula : C₇H₇ClN₂O₂ (MW: 186.60 g/mol).
  • Properties : Higher solubility in polar solvents compared to dichlorinated analogs, attributed to reduced steric hindrance .
  • Applications : Pharmaceutical intermediate with ≥99% purity, emphasizing its role in drug synthesis .
3,6-Dichloro-N-(4,6-dichloropyrimidin-2-yl)picolinamide
  • Structure : Features a picolinamide backbone with dichloro substitutions and a pyrimidine-linked amide group.
  • Crystal Structure : Dihedral angle of 86.6° between aromatic rings minimizes steric interactions; intermolecular N–H···O hydrogen bonds enhance stability .
  • Synthesis: Achieved via reflux in ethanol, yielding 90% purity, suggesting scalable methods for related compounds .

Physicochemical Properties

Compound Molecular Weight (g/mol) Chlorine Substituents Key Functional Groups Solubility Trends
Methyl 3-amino-5,6-dichloropicolinate* ~221.03 5,6-Cl -NH₂, -COOCH₃ Moderate in polar solvents
Methyl 4-amino-3,5,6-trichloropicolinate 255.49 3,5,6-Cl -NH₂, -COOCH₃ Low (high halogen content)
Methyl 6-amino-3-chloropicolinate 186.60 3-Cl -NH₂, -COOCH₃ High in ethanol/DMSO
3,6-Dichloropicolinamide derivative 337.97 3,6-Cl -CONH-, pyrimidine Low (crystalline solid)

*Theoretical values inferred from analogs.

Market and Commercial Potential

  • Methyl 3-amino-5,6-dichloropyrazine-2-carboxylate: Market reports highlight demand for halogenated heterocycles in drug development, with databases tracking over 9,700 related compounds .
  • Cost and Availability: Methyl 4-amino-3,5,6-trichloropicolinate is priced as a premium intermediate, reflecting the value of multi-halogenated pyridines in niche applications .

Preparation Methods

Methylation and Chlorination

  • Starting from 3,6-dichloropyridinecarboxylic acid , methylation is performed to obtain methyl 3,6-dichloropicolinate.
  • Chlorination at the 5 and 6 positions is achieved using reagents such as thionyl chloride (SOCl₂) under reflux conditions to convert carboxylic acids to acyl chlorides, facilitating further transformations.

The introduction of the amino group at the 3-position is typically achieved via nucleophilic substitution or amination reactions on the chlorinated pyridine ring.

  • Amination can be performed by reacting methyl 3,6-dichloropicolinate with suitable amines or ammonia sources under controlled conditions.
  • In some protocols, the amino group is introduced via substitution of a chlorine atom by an amino nucleophile, often requiring controlled temperature to avoid side reactions.

Detailed Preparation Method from Literature

A representative synthetic route described in recent research involves the following steps:

Step Reagents & Conditions Description Yield & Purity
1 3,6-Dichloropyridinecarboxylic acid + Methanol + Acid catalyst Esterification to form methyl 3,6-dichloropicolinate High yield, quantitative
2 Methyl 3,6-dichloropicolinate + Potassium ethanethiolate (slow addition) in DMF at 0–5 °C Thioetherification to introduce ethylthio substituent, controlling temperature to minimize by-products Moderate to good yield
3 Treatment with SOCl₂ under reflux Conversion to acyl chloride intermediate 62.2% yield, m.p. 155–157 °C
4 Acyl chloride + Triethylamine in toluene at 0 °C, reflux Cyclization and further functionalization Purification by washing and drying, yellow solid obtained
5 Hydrolysis and subsequent amination Introduction of amino group at 3-position Final product obtained after purification

This method highlights the importance of temperature control and slow reagent addition to avoid impurities and optimize yields.

Reaction Conditions and Optimization

Key parameters influencing the preparation include:

  • Temperature: Maintaining low temperatures (0–5 °C) during nucleophilic substitution steps minimizes side reactions and by-product formation.
  • Solvent choice: Polar aprotic solvents like DMF facilitate nucleophilic substitution; mixtures with water or alcohols are used depending on the step.
  • Reagent addition rate: Slow addition of nucleophiles such as potassium ethanethiolate controls reaction kinetics and product purity.
  • Workup procedures: Removal of water by azeotropic distillation, washing with saturated salt solutions, and drying over sodium sulfate are critical for isolating pure intermediates and final products.

Summary Table of Preparation Methods

Method No. Starting Material Key Reagents Conditions Yield (%) Notes
1 3,6-Dichloropyridinecarboxylic acid Methanol, acid catalyst Esterification, reflux High Forms methyl 3,6-dichloropicolinate
2 Methyl 3,6-dichloropicolinate Potassium ethanethiolate, DMF 0–5 °C, slow addition Moderate to good Thioetherification step
3 Methyl 3,6-dichloropicolinate SOCl₂ Reflux 6 h 62.2 Acyl chloride formation
4 Acyl chloride intermediate Triethylamine, toluene 0 °C to reflux Moderate Cyclization and substitution
5 Chlorinated intermediate Amines or ammonia source Controlled temp, stirring Variable Amination at 3-position

Research Findings and Practical Considerations

  • The temperature control during nucleophilic substitution is crucial to avoid unwanted side reactions and impurities.
  • The use of acyl chlorides as intermediates facilitates further functionalization but requires careful handling due to their reactivity.
  • The choice of solvent and base (e.g., triethylamine) affects reaction rates and product isolation.
  • Purification steps such as washing with saturated sodium chloride and drying over sodium sulfate improve product purity significantly.
  • Literature reports yields ranging from moderate (around 60%) to high (above 85%) depending on reaction optimization.

Q & A

Q. Table 1. Key Physicochemical Properties

PropertyValue/DescriptionReference
Molecular Weight186.60 g/mol
Storage Conditions2–8°C, inert atmosphere, dark
Crystal SystemMonoclinic

Q. Table 2. Common Analytical Parameters

TechniqueCritical ParametersApplication
¹H NMR (400 MHz)δ 3.9 (COOCH₃), δ 6.7–8.1 (aromatic)Purity assessment
HPLC (C18 column)70:30 MeOH/H₂O, 1.0 mL/minQuantification

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 3-amino-5,6-dichloropicolinate
Reactant of Route 2
Methyl 3-amino-5,6-dichloropicolinate

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